4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound combining benzimidazole and 1,3,5-triazine pharmacophores. Its molecular formula is C₁₆H₁₂ClN₅ (molecular weight: 317.76 g/mol), featuring a 3-chlorophenyl substituent at the 4-position of the triazino-benzimidazole core.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQVIGRBRSJTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with 3-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazine and benzimidazole rings can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems with enhanced stability and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, oxidized or reduced forms, and fused ring systems with potential biological activities .
Scientific Research Applications
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and catalysts.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into the mechanisms of action of various biomolecules.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase by binding to their active sites, thereby preventing the synthesis of DNA and RNA in rapidly dividing cells.
Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound can intercalate into the DNA double helix, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of triazino-benzimidazoles are highly dependent on substituents at the 4-position. Key analogs include:
*Estimated logP based on substituent contributions.
Key Observations:
- Lipophilicity: Chloro and ethoxy substituents increase logP (e.g., 3.26 for 2-ethoxyphenyl vs.
- Antinematodal Activity : Hydroxyl-substituted analogs (e.g., 4-hydroxyphenyl) show superior efficacy against Trichinella spiralis larvae (56% inhibition), likely due to hydrogen-bonding interactions . The 3-chloro analog’s activity remains underexplored but may align with electron-withdrawing substituents enhancing target binding.
- Synthetic Yields : Methoxy and fluorine substituents generally yield >75%, whereas hydroxyl analogs require optimized conditions .
Tautomerism and Structural Dynamics
Triazino-benzimidazoles exhibit annular prototropic tautomerism, existing as 3,4-dihydro (A), 1,4-dihydro (B), or 4,10-dihydro (C) forms (). This dynamic equilibrium influences reactivity and binding:
Biological Activity
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound that belongs to the class of benzimidazole-triazole hybrids. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
- Molecular Formula: C₁₅H₁₂ClN₅
- Molecular Weight: 297.74 g/mol
- CAS Number: 380460-64-0
Antimicrobial Activity
Research indicates that benzimidazole-triazole hybrids exhibit significant antimicrobial properties. The presence of the triazole ring in these compounds enhances their interaction with biological targets, leading to improved efficacy against various pathogens.
- Study Findings: A review highlighted that derivatives of benzimidazole and triazole have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antibacterial activity ranging from 35% to 80% relative to standard antibiotics like Ciprofloxacin .
| Compound | Target Bacteria | Activity (% of Standard) | MIC (μmol/mL) |
|---|---|---|---|
| 2a | Staphylococcus aureus | 65% | 18 |
| 3a | E. coli | 70% | 6.25 |
| 3b | Staphylococcus aureus | 50% | 18 |
Antiviral Activity
The compound has also been evaluated for its potential antiviral properties. Triazole derivatives are known for their ability to inhibit viral replication, particularly in the context of emerging viruses such as SARS-CoV-2.
- Research Insights: Recent studies have indicated that triazole compounds can serve as effective inhibitors against viral enzymes, thus limiting the spread of viral infections . The structural features of these compounds play a crucial role in their antiviral efficacy.
Anticancer Activity
The anticancer potential of benzimidazole-triazole hybrids has been extensively studied. These compounds often induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study: A specific derivative demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 6.2 |
| MCF-7 | 27.3 |
| T47D | 43.4 |
These findings suggest that modifications to the benzimidazole-triazole structure can enhance anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole-triazole hybrids is influenced by their structural components. Key factors include:
- The presence of halogen substituents (e.g., chlorine) which can enhance lipophilicity and improve cellular uptake.
- The configuration of the triazole and benzimidazole rings which affects binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
